molecular formula C25H27NO2S B2713251 N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877651-10-0

N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2713251
CAS No.: 877651-10-0
M. Wt: 405.56
InChI Key: YKEBRHUWEFMLHO-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring, an oxane ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through a Friedel-Crafts alkylation reaction using cinnamonitrile and benzene . This intermediate is then subjected to further reactions, including catalytic hydrogenation and Schiff base formation, followed by methylation and hydrolysis to yield the desired amine . The final step involves the reaction of this amine with appropriate reagents to form the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the oxane ring or carboxamide group.

    Substitution: Substituted thiophene derivatives.

Comparison with Similar Compounds

Uniqueness: N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is unique due to its combination of a thiophene ring and an oxane ring, which imparts distinct chemical and biological properties. Its ability to interact with melatonin receptors and its potential anti-inflammatory effects make it a valuable compound for further research .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2S/c27-24(25(14-17-28-18-15-25)23-12-7-19-29-23)26-16-13-22(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,19,22H,13-18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEBRHUWEFMLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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